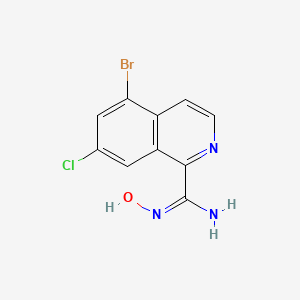![molecular formula C19H17ClN6O2 B13206243 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a cyanopyridine moiety, a tetrahydroisoquinoline ring, and a triazole carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the cyanopyridine and tetrahydroisoquinoline intermediates, followed by their coupling with the triazole carboxylic acid. Common synthetic routes may include:
Formation of Cyanopyridine Intermediate: This step often involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.
Synthesis of Tetrahydroisoquinoline Intermediate: This can be achieved through hydrogenation of isoquinoline derivatives or other suitable precursors.
Coupling Reaction: The final step involves the coupling of the cyanopyridine and tetrahydroisoquinoline intermediates with the triazole carboxylic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidative products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in specific chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of the target. This can lead to downstream effects on cellular pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
NVP-DPP728: A dipeptidyl peptidase IV inhibitor with a similar cyanopyridine structure.
Vildagliptin: Another dipeptidyl peptidase IV inhibitor with structural similarities.
Uniqueness
1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to its combination of a cyanopyridine moiety, a tetrahydroisoquinoline ring, and a triazole carboxylic acid group
Propriétés
Formule moléculaire |
C19H17ClN6O2 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
1-[2-(5-cyanopyridin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H16N6O2.ClH/c1-12-18(19(26)27)22-23-25(12)16-4-2-3-14-11-24(8-7-15(14)16)17-6-5-13(9-20)10-21-17;/h2-6,10H,7-8,11H2,1H3,(H,26,27);1H |
Clé InChI |
HEWGCLCDMFYQTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=C(C=C4)C#N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


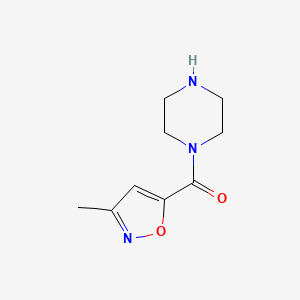
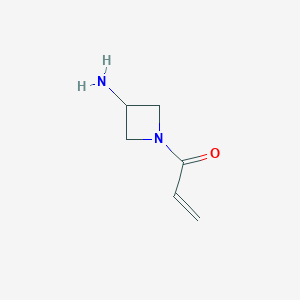
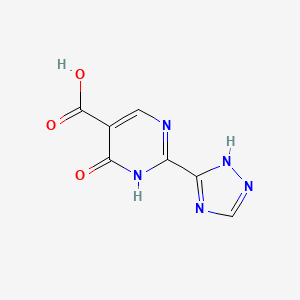
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)

![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)
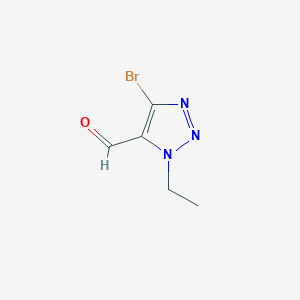
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)



